molecular formula C16H16F2N2O2S B214992 1-(2-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine

1-(2-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine

Cat. No. B214992
M. Wt: 338.4 g/mol
InChI Key: ZFBOFLMPOOUFGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as "FFP" and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is not fully understood. However, it has been shown to have activity as a serotonin receptor agonist, which may contribute to its effects on the central nervous system. FFP has also been shown to inhibit the growth of certain cancer cells, although the mechanism of action for this effect is not well understood.
Biochemical and Physiological Effects:
1-(2-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine has been shown to have a variety of biochemical and physiological effects. This compound has been shown to have activity as a serotonin receptor agonist, which may contribute to its effects on the central nervous system. FFP has also been shown to inhibit the growth of certain cancer cells, although the mechanism of action for this effect is not well understood.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine in lab experiments is that it has been extensively studied and has a well-characterized synthesis method. Additionally, FFP has been shown to have activity as a serotonin receptor agonist and may be useful in studies of the central nervous system. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 1-(2-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine. One area of interest is in further understanding the mechanism of action for its activity as a serotonin receptor agonist. Additionally, more research is needed to fully understand the potential use of FFP in the treatment of cancer. Finally, there may be potential for the development of new compounds based on the structure of FFP that have improved activity and fewer limitations for lab experiments.

Synthesis Methods

The synthesis of 1-(2-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine involves the reaction of 2-fluoroaniline with 4-fluorobenzenesulfonyl chloride in the presence of a base. This reaction produces FFP as a white solid. The purity of the compound can be improved through recrystallization.

Scientific Research Applications

1-(2-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine has been studied for its potential use in a variety of scientific research applications. This compound has been shown to have activity as a serotonin receptor agonist and has been used in studies of the central nervous system. FFP has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.

properties

Product Name

1-(2-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine

Molecular Formula

C16H16F2N2O2S

Molecular Weight

338.4 g/mol

IUPAC Name

1-(2-fluorophenyl)-4-(4-fluorophenyl)sulfonylpiperazine

InChI

InChI=1S/C16H16F2N2O2S/c17-13-5-7-14(8-6-13)23(21,22)20-11-9-19(10-12-20)16-4-2-1-3-15(16)18/h1-8H,9-12H2

InChI Key

ZFBOFLMPOOUFGJ-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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